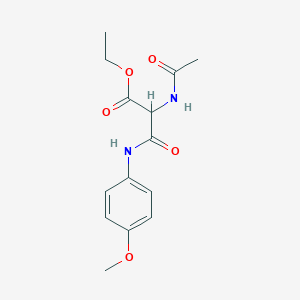
2-(アセチルアミノ)-3-(4-メトキシアニリノ)-3-オキソプロパン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate is an organic compound with the molecular formula C14H18N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methoxyphenyl group.
科学的研究の応用
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 4-methoxyaniline to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound .
化学反応の分析
Types of Reactions
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
作用機序
The mechanism of action of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in neuroprotection and energy metabolism.
Pathways Involved: The compound activates the O-GlcNAcylation pathway, which plays a crucial role in regulating glucose homeostasis and energy metabolism in neurons.
類似化合物との比較
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the acetamido group, making it less effective in neuroprotection.
Apremilast Impurity: Contains similar functional groups but is primarily used as an impurity marker in pharmaceutical formulations.
特性
IUPAC Name |
ethyl 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-21-14(19)12(15-9(2)17)13(18)16-10-5-7-11(20-3)8-6-10/h5-8,12H,4H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIUBWRKFQNKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2475684.png)

![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)
![1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride](/img/structure/B2475689.png)
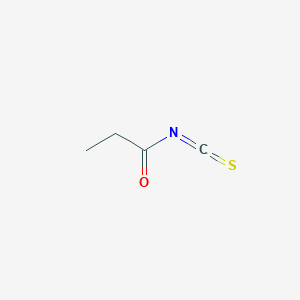
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)
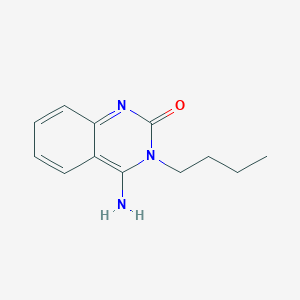
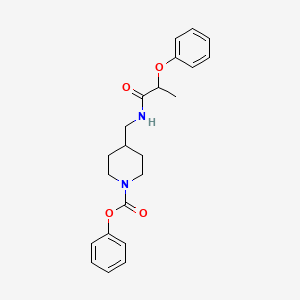
![8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2475698.png)
![2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2475701.png)
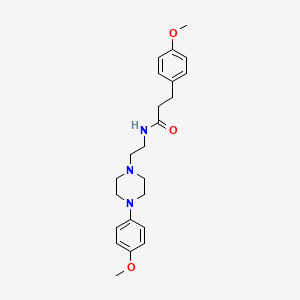
![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2475705.png)
![6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2475706.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)
